8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
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Overview
Description
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C18H17NO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Scientific Research Applications
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
Similar compounds, known as 8-hydroxyquinolines (8hqs), have been described as copper and zinc ionophores . These compounds have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Mode of Action
Similar compounds, such as pbt2, another 8hq, have been found to cause cellular accumulation of copper and zinc ions . This suggests that 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one may interact with its targets by binding to these metal ions and facilitating their transport into cells .
Biochemical Pathways
Similar compounds, such as pbt2, have been found to cause significant changes in metal ion homeostasis . This suggests that this compound may affect pathways related to metal ion transport and homeostasis .
Pharmacokinetics
Similar compounds, such as 7,8-dihydroxyflavone, have been reported to be orally bioavailable and can penetrate the brain-blood barrier . This suggests that this compound may have similar properties .
Result of Action
Similar compounds, such as pbt2, have been found to cause significant cytotoxicity . This suggests that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . Factors such as diet, living habits, residential environment, mental and psychological factors, intestinal flora, genetics, social factors, and viral and non-viral infections are closely related to human health and can influence the effectiveness of many compounds .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol or amine derivative .
Comparison with Similar Compounds
Similar Compounds
- 8-[(dimethylamino)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
- 8-(4-(dimethylamino)phenyl)chromeno[7,8-d]imidazol-6(1H)-one .
Uniqueness
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a hydroxyl group on the chromen-2-one scaffold makes it a versatile compound for various applications .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-14-9-10-16(21)15(11-20(2)3)18(14)23-19(22)17(12)13-7-5-4-6-8-13/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKUVMPKQJZEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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